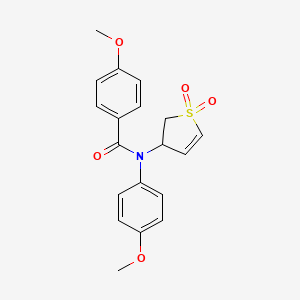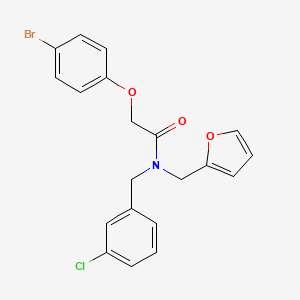![molecular formula C32H34FN7O3 B11416362 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B11416362.png)
3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide is a complex organic molecule that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazoloquinazoline core. This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazoloquinazoline core can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common for introducing different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazoloquinazoline core can yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its ability to bind to specific biological targets.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or DNA. For example, it has been shown to inhibit the PCAF bromodomain, which is involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor and its anticancer activities.
Uniqueness
The compound 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide is unique due to its specific structural features, such as the presence of both fluorobenzyl and methoxyphenyl groups. These features contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C32H34FN7O3 |
|---|---|
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide |
InChI |
InChI=1S/C32H34FN7O3/c1-43-26-12-10-25(11-13-26)38-20-18-37(19-21-38)17-16-34-30(41)15-14-29-35-36-32-39(22-23-6-8-24(33)9-7-23)31(42)27-4-2-3-5-28(27)40(29)32/h2-13H,14-22H2,1H3,(H,34,41) |
Clé InChI |
AUFAOBWSRFCWGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416283.png)



![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416307.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11416311.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11416337.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B11416339.png)
![1-(2-chlorophenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416343.png)
![4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416345.png)

![5-chloro-2-(ethylsulfonyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B11416352.png)
![3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416358.png)
